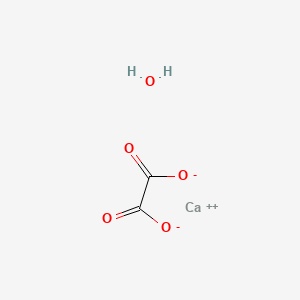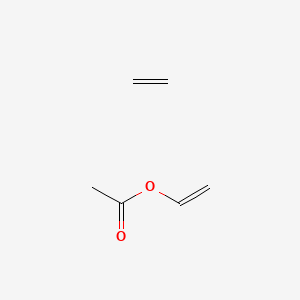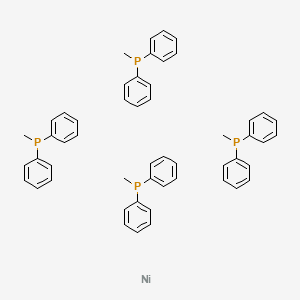
9-Vinylcarbazole
描述
9-Vinylcarbazole is an organic compound that belongs to the class of carbazole derivatives. It is characterized by the presence of a vinyl group attached to the nitrogen atom of the carbazole ring. This compound is of significant interest due to its unique photophysical properties, making it a valuable material in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-vinylcarbazole typically involves the vinylation of carbazole. One common method is the reaction of carbazole with acetylene in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields high purity this compound .
Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent quality and yield. The product is then purified through crystallization and sublimation techniques .
化学反应分析
Types of Reactions: 9-Vinylcarbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole-9-carboxaldehyde.
Reduction: Reduction reactions can convert it to 9-ethylcarbazole.
Substitution: It can undergo electrophilic substitution reactions at the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Carbazole-9-carboxaldehyde.
Reduction: 9-Ethylcarbazole.
Substitution: Various substituted carbazole derivatives depending on the reagent used.
科学研究应用
9-Vinylcarbazole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 9-vinylcarbazole primarily involves its ability to undergo polymerization and form poly(this compound). This polymer exhibits photoconductive properties, making it useful in electronic applications. The vinyl group allows for easy polymerization, while the carbazole ring provides stability and enhances the material’s electronic properties .
相似化合物的比较
Poly(2,7-carbazole): Exhibits lower bandgap energy and extended conjugation length compared to poly(9-vinylcarbazole).
Poly(3,6-carbazole): Similar to poly(2,7-carbazole) but with different electrochemical properties.
Uniqueness: this compound is unique due to its combination of a vinyl group and a carbazole ring, which imparts both polymerizability and stability. This makes it particularly suitable for applications in photoconductive materials and organic electronics .
属性
IUPAC Name |
9-ethenylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h2-10H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFHAJHLJHVUDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25067-59-8 | |
| Record name | Poly(N-vinylcarbazole) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4022155 | |
| Record name | N-Vinylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1484-13-5 | |
| Record name | N-Vinylcarbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Vinylcarbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Vinylcarbazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Carbazole, 9-ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Vinylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-vinylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-VINYLCARBAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D629AMY6F9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 9-Vinylcarbazole?
A1: The molecular formula of this compound is C14H11N, and its molecular weight is 193.24 g/mol.
Q2: How does this compound interact with electron acceptors?
A2: this compound acts as an electron donor and forms charge-transfer complexes with various electron acceptors. For example, it interacts with nitroaromatic compounds like 4,4′dinitrodibenzyl, ethyl 3,5-dinitrobenzoate, and 2,2′,4,4′-tetranitrodibenzyl. The strength of the interaction varies depending on the acceptor functionality. [] This charge-transfer interaction is also evident in blends with fullerenes like C60 and C70. [, ]
Q3: What is unique about the charge-transfer interaction between poly(this compound) and 3,5-dinitrobenzamido groups?
A3: Research using single-molecule force spectroscopy revealed the presence of a train-like conformation in the desorption process of poly(this compound) from a 3,5-dinitrobenzamido-modified substrate. This suggests a strong interaction between the carbazole units of the polymer and the 3,5-dinitrobenzamido groups. []
Q4: What are the potential applications of this compound in optoelectronics?
A4: this compound, particularly its polymer form poly(this compound) (PVK), is a promising material for optoelectronic applications due to its hole-transporting properties. It has been used in various devices, including organic light-emitting diodes (OLEDs) [, , , , ], perovskite light-emitting devices [], and hybrid bulk heterojunction solar cells. []
Q5: How does the aspect ratio of zinc oxide nanorods influence the performance of hybrid bulk heterojunction solar cells based on poly(this compound)?
A5: Increasing the aspect ratio of zinc oxide nanorods in poly(this compound)-based hybrid solar cells enhances the short circuit current density and photoconversion efficiency. This improvement is attributed to a higher number of charges generated and improved electron transport through the percolation pathways created by the nanorods. []
Q6: What is the role of phosphomolybdic acid in enhancing the performance of perovskite light-emitting devices using a poly(this compound) hole transport layer?
A6: Doping the poly(this compound) hole transport layer with phosphomolybdic acid improves the morphology and crystal structure of the perovskite film. This leads to enhanced hole transport and ultimately improves the device's luminous efficiency and power efficiency. []
Q7: Can this compound derivatives be used in sensing applications?
A7: Yes, dithienogermole-containing oligosilsesquioxanes incorporating this compound units show potential for sensing nitroaromatic explosives. The fluorescence of these compounds is quenched upon contact with nitrobenzene. []
Q8: How does the interaction between poly(this compound) and small-diameter single-walled carbon nanotubes affect the composite's optical properties?
A8: Density functional perturbation theory calculations reveal that the interaction between poly(this compound) and small-diameter single-walled carbon nanotubes, primarily through weak π-π and C-H bonds, leads to a significant increase in the composite's polarizability. This suggests potential applications in mechanical and optoelectronic devices. []
Q9: What insights have computational studies provided into the structure-property relationships of cyclic trinuclear gold(I) carbeniate complexes containing the carbazole moiety?
A9: Molecular and solid-state simulations suggest that specific stacking arrangements of these gold complexes, particularly eclipsed structures with equidistant Au–Au intertrimer aurophilic bonding, can lead to desirable optoelectronic properties, such as lower band gaps, smaller Stokes shifts, and reduced reorganization energies. []
Q10: How can the stability of nanoparticles be monitored in biological systems?
A10: Thioflavin T (ThT) can be incorporated into various nanoparticles, including silica, poly(lactic-co-glycolic acid), and poly(this compound) nanoparticles. The fluorescence of ThT changes upon nanoparticle degradation, providing a real-time indication of nanoparticle integrity in biological environments. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3422190.png)










![2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B3422278.png)

